molecular formula C11H12N2O2S2 B2905281 [(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid CAS No. 626205-90-1

[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid

Cat. No.: B2905281
CAS No.: 626205-90-1
M. Wt: 268.35
InChI Key: KYUSHTZAQSEDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid (CAS: 296262-16-3, referred to as SY131541 in ) is a thienopyrimidine derivative featuring a thioether-linked acetic acid moiety. Its structure includes methyl substitutions at the 2-, 5-, and 6-positions of the thieno[2,3-d]pyrimidine core, which enhance lipophilicity and influence binding interactions with biological targets . The compound is synthesized via nucleophilic substitution of 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol (CAS: 743452-19-9) with chloroacetic acid derivatives, as inferred from precursor chemistry in and .

Its structural plasticity allows it to interact with ATP-binding pockets in kinases, such as CK2α and CK2α′, inducing conformational changes that inhibit enzymatic activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-5-6(2)17-11-9(5)10(12-7(3)13-11)16-4-8(14)15/h4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUSHTZAQSEDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

IUPAC Name: 2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid
CAS Number: 871673-05-1
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in cell cycle regulation and signal transduction pathways. Notably, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and cancer progression.

Biological Activity Overview

The compound exhibits a variety of biological activities:

  • Antioxidant Activity: Demonstrated ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties: Inhibition of cancer cell proliferation has been observed in vitro.
  • Anti-inflammatory Effects: Potential to modulate inflammatory pathways.

Antioxidant Activity

Studies indicate that this compound possesses significant antioxidant properties. It effectively reduces reactive oxygen species (ROS) levels in various cellular models.

Anticancer Studies

In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory cytokines such as TNF-alpha and IL-6. This modulation may be beneficial in treating chronic inflammatory diseases.

Case Studies

A recent case study highlighted the use of this compound in a preclinical model of rheumatoid arthritis. Treatment with this compound resulted in a significant reduction in joint swelling and inflammation markers compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives with thioether-linked carboxylic acid moieties exhibit diverse biological activities depending on substituent patterns and chain lengths. Below is a comparative analysis of SY131541 and structurally related compounds:

Structural and Functional Comparisons

Structure-Activity Relationships (SAR)

The 4-methylphenyl substituent in TTP22 enhances hydrophobic interactions with CK2’s ATP-binding pocket, contributing to its low IC50 (0.1 µM) .

Chain Length of Carboxylic Acid: Propanoic acid derivatives (e.g., TTP22) exhibit higher CK2 inhibition than acetic acid analogs (e.g., SY131541), likely due to extended interactions with the hinge region of the kinase .

Electron-Withdrawing Groups: The 4-fluorophenyl group in 2-[5-(4-fluorophenyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetic acid introduces electron-withdrawing effects, which may alter redox properties and target selectivity .

Hydroxy vs.

Q & A

Basic: What are the optimized synthetic routes for [(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid?

The synthesis typically involves multi-step reactions, including condensation of thioketones with pyrimidine derivatives under acidic or basic conditions. For example, hydrazine hydrate is used in a 24-hour reaction to form intermediates, followed by treatment with NaNO₂ in acetic acid/water to achieve yields up to 71% . Key steps include monitoring via TLC or NMR to confirm intermediate purity . Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control, and catalyst use (e.g., triethylamine) to minimize by-products .

Basic: How is structural confirmation performed for this compound and its intermediates?

Structural elucidation relies on spectroscopic techniques:

  • NMR : Assigns protons and carbons in the thienopyrimidine core and thioacetic acid moiety.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 223.05) .
  • X-ray Crystallography : Resolves stereochemistry of the fused thiophene-pyrimidine ring system .
    Predicted collision cross-section (CCS) data (e.g., 146.8 Ų for [M+H]+) aids in distinguishing isomers during analytical characterization .

Basic: What preliminary biological screening assays are relevant for this compound?

Initial screening includes:

  • Enzyme Inhibition : Testing against protein kinase CK2 (IC₅₀ values <1 µM for related thienopyrimidines) .
  • Antimicrobial Activity : Disk diffusion assays to assess microbial growth inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate IC₅₀ and selectivity indices .

Advanced: How do substitution patterns on the thienopyrimidine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methyl Groups (2,5,6-positions) : Enhance metabolic stability and hydrophobic interactions with kinase active sites .
  • Thioacetic Acid Moiety : Critical for hydrogen bonding with CK2’s hinge region; replacing sulfur with oxygen reduces potency .
  • Derivative Comparisons : Analogues with bromophenyl or 4-methoxyphenyl substituents show improved binding to cancer-related receptors .

Advanced: What mechanistic insights exist for its interaction with protein kinase CK2?

Molecular docking predicts:

  • The thienopyrimidine core occupies the ATP-binding pocket, with the thioacetic acid forming hydrogen bonds to Glu114 and Val116 .
  • Methyl groups at 2,5,6-positions enhance hydrophobic contacts with Ile66 and Phe113, explaining sub-micromolar inhibition .
    Experimental validation includes fluorescence polarization assays to measure displacement of ATP-competitive probes .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

  • Ion Suppression : Due to matrix effects in LC-MS/MS; mitigated using isotopically labeled internal standards.
  • Isomer Discrimination : Differentiate from regioisomers using CCS values (e.g., 159.3 Ų for [M+Na]+ vs. 153.4 Ų for [M+K]+) .
  • Low Sensitivity : Optimize ESI parameters (e.g., declustering potential) to enhance detection limits .

Advanced: How are contradictory data on cytotoxicity resolved across studies?

Discrepancies in IC₅₀ values may stem from:

  • Cell Line Variability : Differential expression of drug efflux pumps (e.g., P-gp in MCF-7 vs. HepG2) .
  • Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
    Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons .

Advanced: What strategies are employed to design derivatives with improved pharmacokinetics?

Approaches include:

  • Prodrug Synthesis : Esterification of the carboxylic acid to enhance oral absorption (e.g., ethyl ester derivatives) .
  • Sodium Salt Formation : Increases aqueous solubility (e.g., sodium 2-{6-ethylthieno…}acetate) but may elevate toxicity .
  • Hybrid Molecules : Conjugation with quinoline moieties to target dual pathways (e.g., kinase inhibition + DNA intercalation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.